molecular formula C10H7ClFN B2561684 2-Chloro-3-fluoro-4-methylquinoline CAS No. 1451056-36-2

2-Chloro-3-fluoro-4-methylquinoline

Cat. No.: B2561684
CAS No.: 1451056-36-2
M. Wt: 195.62
InChI Key: YDYVXNLOEGSNRA-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7ClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-methylquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method involves the lithiation of 2-bromo-3-fluoroquinoline followed by treatment with dry carbon dioxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Chloro-3-fluoro-4-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylquinoline
  • 3-Fluoro-4-methylquinoline
  • 2,3-Dichloro-4-methylquinoline

Uniqueness

2-Chloro-3-fluoro-4-methylquinoline is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-3-fluoro-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYVXNLOEGSNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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